1-(4-Fluorophenyl)ethanamine hydrochloride
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Overview
Description
1-(4-Fluorophenyl)ethanamine hydrochloride is an organic compound with the molecular formula C8H10FN·HCl. It is a derivative of phenethylamine, where a fluorine atom is substituted at the para position of the benzene ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethanamine hydrochloride can be synthesized through several methods. One common route involves the reduction of 4-fluoroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) to produce 1-(4-fluorophenyl)ethanol. This intermediate is then converted to 1-(4-fluorophenyl)ethanamine through a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). Finally, the ethanamine is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Fluoroacetophenone or 4-fluorobenzaldehyde.
Reduction: 1-(4-Fluorophenyl)ethanol.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)ethanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In studies involving neurotransmitter analogs and receptor binding assays.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and intermediates for various applications
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)ethanamine hydrochloride involves its interaction with biological targets such as neurotransmitter receptors. The compound can act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. The fluorine atom enhances its binding affinity and selectivity for certain receptors, making it a valuable tool in pharmacological research .
Comparison with Similar Compounds
4-Fluorophenethylamine: A structurally similar compound with a primary amine group instead of an ethanamine group.
1-(4-Chlorophenyl)ethanamine hydrochloride: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)ethanamine hydrochloride: Similar structure with a methyl group instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)ethanamine hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to specific receptors, making it distinct from its analogs .
Properties
IUPAC Name |
1-(4-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYCTXPTBWSAMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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